molecular formula C14H26N2O2 B2916899 Tert-butyl 5-amino-decahydroisoquinoline-2-carboxylate CAS No. 1246034-54-7

Tert-butyl 5-amino-decahydroisoquinoline-2-carboxylate

Cat. No.: B2916899
CAS No.: 1246034-54-7
M. Wt: 254.374
InChI Key: VIKVXDCBECSADD-UHFFFAOYSA-N
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Description

Tert-butyl 5-amino-decahydroisoquinoline-2-carboxylate: is a chemical compound with a complex structure, featuring a decahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-amino-decahydroisoquinoline-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the hydrogenation of isoquinoline derivatives followed by the introduction of the tert-butyl ester and amino groups under controlled conditions. The reaction conditions often include the use of catalysts such as palladium on carbon and solvents like ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-pressure hydrogenation and automated systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 5-amino-decahydroisoquinoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst to yield fully saturated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Fully saturated derivatives.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Tert-butyl 5-amino-decahydroisoquinoline-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-decahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • Tert-butyl 5-amino-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
  • Tert-butyl 5-amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Comparison: Tert-butyl 5-amino-decahydroisoquinoline-2-carboxylate is unique due to its fully saturated decahydroisoquinoline core, which imparts different chemical and physical properties compared to its partially saturated analogs

Properties

IUPAC Name

tert-butyl 5-amino-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-7-11-10(9-16)5-4-6-12(11)15/h10-12H,4-9,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKVXDCBECSADD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)CCCC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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